molecular formula C15H14N2O B12564172 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol CAS No. 143702-53-8

3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol

Cat. No.: B12564172
CAS No.: 143702-53-8
M. Wt: 238.28 g/mol
InChI Key: DUJXQCCPDNEOQV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is systematically named according to IUPAC guidelines as (2E)-3-(9H-pyrido[3,4-b]indol-1-yl)-2-methylprop-2-en-1-ol . This nomenclature reflects its core beta-carboline structure fused with a propenol substituent. The beta-carboline system, formally designated as 9H-pyrido[3,4-b]indole, consists of a pyridine ring fused to an indole moiety at positions 3 and 4. The substituent at position 1 of the beta-carboline core is a 2-methylprop-2-en-1-ol group, which adopts an (E) configuration at the double bond between C2 and C3 of the propenol chain.

The structural formula (Figure 1) highlights the planar beta-carboline aromatic system and the trans-configuration of the propenol side chain. The molecular formula is C₁₅H₁₄N₂O , with a molecular weight of 238.29 g/mol . The SMILES notation for the compound is CC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 , which encodes the connectivity of the beta-carboline core and the substituent.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Designation Registry Identifier Source
(2E)-3-(9H-β-Carbolin-1-yl)-2-methylprop-2-en-1-ol ChemSpider ID: 4481851 ChemSpider
2-Propen-1-ol, 2-methyl-3-(9H-pyrido[3,4-b]indol-1-yl)-, (2E)- N/A IUPAC Variant
3-(9H-beta-Carbolin-1-yl)-2-methyl-2-propen-1-ol N/A Common shorthand

Notably, no CAS Registry Number has been assigned to this specific stereoisomer in the publicly available databases referenced. The compound’s structural uniqueness arises from the combination of the beta-carboline scaffold and the geometrically constrained propenol group, which distinguishes it from simpler beta-carboline derivatives such as 9-methyl-9H-beta-carboline (CAS 2521-07-5).

Isomeric Considerations and Stereochemical Configuration

The propenol side chain introduces geometric isomerism due to the presence of a double bond between C2 and C3. The (2E) designation specifies that the higher-priority substituents (the beta-carboline group and the hydroxyl-bearing carbon) are on opposite sides of the double bond. This configuration minimizes steric hindrance between the bulky beta-carboline system and the methyl group, stabilizing the trans isomer (Figure 2).

No evidence of tautomerism is reported for this compound, as the beta-carboline core remains in its 9H tautomeric form under standard conditions. The hydroxyl group at position 1 of the propenol chain may participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Rotational isomerism is restricted due to the rigidity of the conjugated double bond system in the propenol moiety.

Table 1: Key Stereochemical and Isomeric Properties

Property Detail
Geometric isomerism (2E) configuration predominant due to steric and electronic stabilization
Tautomeric forms 9H-beta-carboline tautomer favored; no reported 1H or 3H forms
Chiral centers None (planar beta-carboline core and propenol substituent lack chirality)

Properties

CAS No.

143702-53-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-methyl-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-ol

InChI

InChI=1S/C15H14N2O/c1-10(9-18)8-14-15-12(6-7-16-14)11-4-2-3-5-13(11)17-15/h2-8,17-18H,9H2,1H3

InChI Key

DUJXQCCPDNEOQV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC=CC2=C1NC3=CC=CC=C23)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol typically involves the condensation of a beta-carboline precursor with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 9H-beta-carboline-1-carbaldehyde and 2-methylprop-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Beta-carboline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Beta-carboline derivatives share a common core but differ in substituents, which critically modulate their biological activity. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Biological Relevance
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol Beta-carboline 2-methylpropenol at C1 Potential MAO inhibition, neuroactive
Harmine Beta-carboline Methoxy group at C7 MAO-A inhibitor, antiviral
[18F]-Fluoromisonidazole () Nitroimidazole 3-[18F]-fluoro-2-hydroxypropyl chain Hypoxia imaging in PET oncology


Key Observations:

Beta-Carboline vs. Nitroimidazole Scaffolds: While beta-carbolines (e.g., harmine) target neurological pathways, nitroimidazoles like [18F]-fluoromisonidazole are radiopharmaceuticals used in oncology . The propenol side chain in the target compound contrasts with the fluorinated hydroxypropyl chain in [18F]-fluoromisonidazole, highlighting divergent applications—neuroactivity vs. diagnostic imaging.

Pharmacological and Analytical Insights

  • MAO Inhibition: Harmine’s MAO-A inhibition (IC₅₀ ~5 nM) is well-documented, whereas the target compound’s propenol substituent could alter binding affinity due to steric or electronic effects.
  • Imaging Applications : Unlike [18F]-fluoromisonidazole, which leverages fluorine-18 for PET imaging, the target compound lacks radioisotopic labeling but may serve as a lead for neuroimaging probes if modified.

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack direct pharmacological or structural data on this compound, necessitating extrapolation from related compounds.

Biological Activity

3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is a compound that belongs to the beta-carboline family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antitumor, antibacterial, and neuroprotective properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be described by its structure, which features a beta-carboline moiety linked to a 2-methylprop-2-en-1-ol functional group. This unique structure contributes to its biological activity.

Antitumor Activity

Research has shown that beta-carboline derivatives exhibit significant antitumor activity. In one study, various beta-carboline derivatives were synthesized and evaluated for their effects on human tumor cell lines, including A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) cells.

In Vitro Studies

The compound demonstrated notable inhibitory effects against the PC-3 cell line with an IC50 value of approximately 9.86 µM. Mechanistic studies indicated that it induced apoptosis and caused an accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundPC-39.86Induces apoptosis, ROS accumulation
Harmine (control)PC-330Induces apoptosis

Antibacterial Activity

The antibacterial properties of beta-carbolines have also been explored. A study examining various derivatives indicated that they exhibited better activity against gram-positive bacteria compared to gram-negative strains.

Case Study

In a specific case involving the antibacterial activity of beta-carboline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential.

CompoundTarget BacteriaMIC (µg/mL)
Beta-Carboline Derivative AStaphylococcus aureus5
Beta-Carboline Derivative BEscherichia coli20

Neuroprotective Effects

Beta-carbolines are also noted for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress.

Research Findings

A recent study highlighted the potential of beta-carboline derivatives in protecting neuronal cells from oxidative damage. The compounds were shown to enhance the activity of antioxidant enzymes and reduce markers of oxidative stress.

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